molecular formula C23H26N4O2S B2499674 N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 953995-31-8

N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No. B2499674
CAS RN: 953995-31-8
M. Wt: 422.55
InChI Key: NXUMEGKDAPBVBP-UHFFFAOYSA-N
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Description

The compound N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzo[d]thiazol, piperidine, and carboxamide are recurrent in the literature, suggesting that this compound could potentially exhibit biological activity or serve as a lead compound for drug development .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with other chemical entities to form substituted piperidines or other heterocyclic structures. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]amines have been used to yield substituted piperidines upon reaction with allyltrimethylsilanes . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation, which is a method known for its efficiency and rapid synthesis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure of some compounds . These techniques would be essential in confirming the molecular structure of N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide.

Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol and piperidine derivatives are diverse. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, suggesting that the benzo[d]thiazol moiety can participate in reactions leading to compounds with significant biological activities . The reactivity of the compound could be explored in the context of forming new derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For instance, antimicrobial activity has been evaluated for a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, indicating that the benzothiazole moiety can impart significant biological properties . Additionally, the ADMET properties of some synthesized compounds have been predicted computationally, which is crucial for assessing their drug-like behavior . These analyses would be relevant for understanding the properties of N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that compounds related to N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exhibit promising antibacterial activities. Novel analogs, specifically 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, displayed significant antibacterial action against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity, indicating that the antibacterial effects were observed at non-cytotoxic concentrations. Furthermore, derivatives of 2-aminobenzothiazoles have shown good to moderate activity against selected bacterial and fungal strains, reinforcing the potential antimicrobial applications of these compounds (Palkar et al., 2017), (Anuse et al., 2019).

Cancer and Metastasis Inhibition

Compounds structurally similar to the chemical , like N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, have demonstrated anti-cancer properties. A study highlighted that these compounds inhibited cell growth and induced apoptosis, besides blocking angiogenesis with a concentration of 3 μM. These findings suggest the potential of these structures in developing treatments against cancer and metastasis (Wang et al., 2011).

Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of N-(benzo[d]thiazol-2-yl)piperazin-1-yl have been conducted. These studies provide insights into how structural changes in these compounds can affect their biological activity, paving the way for the design of more effective therapeutic agents (Al-Masoudi et al., 2011).

Antimycobacterial Activity

Certain derivatives have shown promise as anti-mycobacterial agents, with specific compounds displaying potent activity against Mycobacterium tuberculosis. These findings indicate the potential of these compounds in treating mycobacterial infections (Pancholia et al., 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-11-16(2)13-18(12-15)24-21(28)14-27-9-7-17(8-10-27)22(29)26-23-25-19-5-3-4-6-20(19)30-23/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUMEGKDAPBVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

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